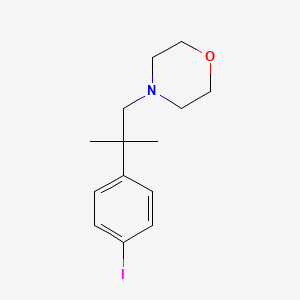
Monohexyl phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of phthalates in food, beverages, and environmental samples.
Environmental Science: Employed in studies to assess the presence and impact of phthalates in various environmental matrices.
Toxicology: Utilized in research to understand the toxicological effects of phthalates on human health and the environment
Mecanismo De Acción
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparación Con Compuestos Similares
Similar Compounds
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4): A deuterium-labeled phthalate ester used in similar applications as monohexyl phthalate-d4.
Mono-n-butyl phthalate-d4: Another stable isotope-labeled phthalate ester used for analytical purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
Clave InChI |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


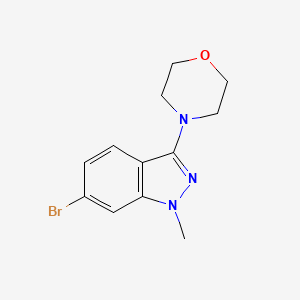
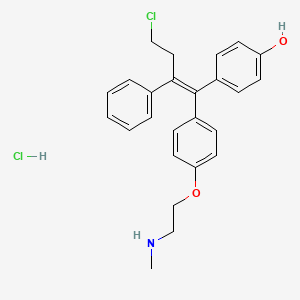



![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
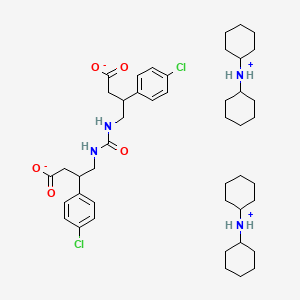
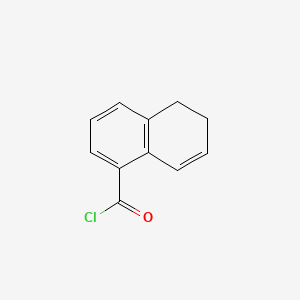
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)


![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

